2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
Description
2-(((3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a hybrid heterocyclic compound featuring a quinazolin-4(3H)-one core linked via a thioether bridge to a 1,2,4-oxadiazole ring substituted with 2,4-dimethoxyphenyl and ethyl groups. Quinazolinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The incorporation of 1,2,4-oxadiazole enhances metabolic stability and bioavailability, while the 2,4-dimethoxyphenyl group may influence lipophilicity and receptor interactions .
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-4-25-20(26)14-7-5-6-8-16(14)22-21(25)30-12-18-23-19(24-29-18)15-10-9-13(27-2)11-17(15)28-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAZHXJPTMUSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a novel derivative belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
The structure features a quinazoline core substituted with a thioether and an oxadiazole moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing quinazoline and oxadiazole structures exhibit significant anticancer properties. The proposed mechanisms include:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation. For instance, they can target epidermal growth factor receptors (EGFR) and other tyrosine kinases that are crucial in tumor growth and metastasis.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Preliminary evaluations have shown that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
The oxadiazole moiety has been associated with neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Studies suggest that such compounds could inhibit butyrylcholinesterase (BuChE), an enzyme linked to cognitive decline in Alzheimer's patients.
Case Studies and Research Findings
- Anticancer Efficacy :
- Antimicrobial Testing :
- Neuroprotective Studies :
Table 1: Biological Activities of this compound)
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 2,4-dimethoxyphenyl group in the target compound may enhance solubility and π-π stacking compared to chlorophenyl (e.g., ) or unsubstituted phenyl groups .
- Thioether vs. Thioxo : The thioether bridge in the target compound contrasts with thioxo groups (e.g., ), which may alter redox activity or metal coordination.
Comparison with Analogues :
- Triazole-thioethers (e.g., ) employ Mitsunobu or nucleophilic substitution for thioether formation.
- Thiadiazole derivatives (e.g., ) use Kurzer’s method with carbonyl sulfide, which is less relevant to the target’s oxadiazole synthesis.
Spectroscopic Characterization
Key spectral features anticipated for the target compound, based on analogues:
- IR : Stretching vibrations for C=N (oxadiazole, ~1600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-S (thioether, ~650 cm⁻¹) .
- 1H NMR : Signals for ethyl group (δ 1.2–1.4 ppm, triplet), methoxy groups (δ 3.8–4.0 ppm, singlet), and aromatic protons (δ 6.5–8.0 ppm) .
- 13C NMR: Peaks for oxadiazole carbons (δ 160–170 ppm) and quinazolinone carbonyl (δ 165–175 ppm) .
- Mass Spectrometry: Molecular ion peak at m/z ~450–470 (calculated for C₂₁H₂₂N₄O₄S) with fragmentation patterns reflecting oxadiazole and quinazolinone cleavage .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for producing the compound?
The synthesis involves multi-step reactions, starting with the formation of the quinazolinone core followed by coupling with the oxadiazole-thioether moiety. Critical steps include:
- Thioether linkage formation : Requires controlled temperature (60–80°C) and anhydrous solvents (e.g., methanol or ethanol) to prevent hydrolysis of reactive intermediates .
- Oxadiazole ring cyclization : Microwave-assisted synthesis can enhance reaction efficiency (reducing time from hours to minutes) and improve yields compared to conventional heating .
- Purification : Recrystallization in ethanol or methanol is recommended for high-purity isolation .
Q. How can the molecular structure be confirmed post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Assign peaks for the quinazolinone aromatic protons (δ 7.5–8.5 ppm) and oxadiazole-linked methylthio group (δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolves 3D conformation, critical for validating stereoelectronic effects in the thioether and oxadiazole regions .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₁₈N₄O₃S) with <2 ppm error .
Q. What preliminary biological screening assays are recommended?
Prioritize assays aligned with structural motifs:
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms due to the quinazolinone scaffold’s known interactions .
- Antimicrobial activity : Use broth microdilution assays (MIC determination) for bacterial/fungal strains, referencing dimethoxyphenyl-substituted analogs with reported activity .
- Molecular docking : Perform in silico studies with target proteins (e.g., EGFR or DHFR) to identify potential binding modes .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the compound’s reactivity and electronic properties?
- Methodology :
- Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites .
- Simulate UV-Vis spectra via TD-DFT to correlate with experimental λ_max values .
Q. How to resolve contradictions in biological activity data across assays?
- Experimental design : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement .
- Data analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for variability in biological replicates .
- Control experiments : Test metabolites or degradation products (via HPLC-MS) to rule offtarget effects .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Structural modifications :
- Introduce hydrophilic groups (e.g., hydroxyl or amine) at the ethyl side chain or methoxyphenyl ring .
- Develop prodrugs by esterifying the quinazolinone carbonyl group, enhancing intestinal absorption .
- Formulation : Use nanoemulsions or cyclodextrin complexes to increase aqueous solubility .
Q. How to investigate the reaction mechanism of key synthetic steps?
- Kinetic studies : Monitor intermediates via in situ IR spectroscopy to identify rate-determining steps (e.g., oxadiazole cyclization) .
- Isotopic labeling : Use ¹³C-labeled precursors to trace carbon migration during ring formation .
- Computational modeling : Apply the Colle-Salvetti correlation-energy functional to simulate transition states and activation barriers .
Q. What is the role of the 2,4-dimethoxyphenyl substituent in modulating biological activity?
- Structure-activity relationship (SAR) : Compare analogs with mono- or trimethoxy substitutions to assess how electron-donating groups influence target binding .
- Pharmacophore mapping : Use molecular dynamics simulations to quantify hydrophobic/hydrogen-bonding contributions of the substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
